
Bempedonsäure
Übersicht
Beschreibung
It is particularly beneficial for patients who are intolerant to statins or require additional cholesterol reduction despite being on statin therapy . Bempedoic acid works by inhibiting the enzyme adenosine triphosphate-citrate lyase, which plays a crucial role in the biosynthesis of cholesterol in the liver .
Wissenschaftliche Forschungsanwendungen
Hyperlipidemia Management
Bempedoic acid has been primarily studied for its effectiveness in managing hyperlipidemia. Clinical trials have demonstrated significant reductions in LDL-C levels when used as monotherapy or in combination with statins or other lipid-lowering agents.
Clinical Study Findings:
Study Name | Participants | Treatment Duration | LDL-C Reduction (%) | Notes |
---|---|---|---|---|
CLEAR Outcomes | ~13,000 | 3 years | 18% | Cardiovascular outcomes |
Bempedoic Acid Study | 2,200 | 24 weeks | 28% | Statin-intolerant patients |
The CLEAR Outcomes trial specifically highlighted the cardiovascular benefits associated with bempedoic acid, indicating a potential reduction in major adverse cardiovascular events among high-risk patients.
Combination Therapy
Bempedoic acid is often used in combination with other lipid-lowering therapies to enhance efficacy. In studies, it has shown synergistic effects when paired with statins or ezetimibe.
Combination Therapy Results:
Combination | LDL-C Reduction (%) | Study Reference |
---|---|---|
Bempedoic Acid + Statin | Up to 40% | CLEAR Outcomes |
Bempedoic Acid + Ezetimibe | 35% | Randomized Controlled Trial |
These findings suggest that bempedoic acid can effectively complement existing therapies, providing additional LDL-C lowering for patients not achieving target levels with monotherapy.
Safety Profile
Bempedoic acid has been generally well-tolerated in clinical trials. The most common adverse effects reported include:
- Muscle-related symptoms: Lower incidence compared to statins.
- Gastrointestinal symptoms: Mild and transient.
- Liver enzyme elevations: Monitoring recommended but rare occurrences.
Case Study 1: Statin-Intolerant Patient
A 62-year-old male patient with a history of statin intolerance was treated with bempedoic acid. Over six months, his LDL-C levels decreased from 160 mg/dL to 110 mg/dL without significant side effects. The patient reported improved adherence and satisfaction with the treatment plan.
Case Study 2: High-Risk Cardiovascular Patient
A 75-year-old female patient with multiple cardiovascular risk factors was included in a study evaluating bempedoic acid combined with ezetimibe. After three months, her LDL-C levels dropped from 140 mg/dL to 90 mg/dL, and she experienced no adverse cardiovascular events during the follow-up period.
Wirkmechanismus
Target of Action
Bempedoic acid primarily targets the adenosine triphosphate-citrate lyase (ACL) . ACL is a key enzyme involved in the cholesterol synthesis pathway in the liver . By inhibiting this enzyme, bempedoic acid effectively reduces the production of cholesterol .
Mode of Action
Bempedoic acid is a prodrug, which means it requires activation to exert its therapeutic effects . Once activated, it inhibits ACL, leading to a decrease in cholesterol synthesis in the liver . This inhibition results in an upregulation of low-density lipoprotein cholesterol (LDL-C) receptors on the surface of liver cells, promoting the absorption of LDL-C from the bloodstream .
Biochemische Analyse
Biochemical Properties
Bempedoic acid interacts with several enzymes and proteins within the body. It is a first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor . The very-long-chain acyl-CoA synthetase-1 (ACSVL1) enzyme is responsible for its activation to ETC-1002-CoA, the pharmacologically active metabolite . ATP lyase plays an important part of cholesterol synthesis .
Cellular Effects
Bempedoic acid has significant effects on various types of cells and cellular processes. It catalyzes a key step in fatty acid/sterol synthesis important for cell proliferation . It also activates AMPK, a pivotal kinase that controls energy homeostasis and inflammation at the whole organism level .
Molecular Mechanism
Bempedoic acid exerts its effects at the molecular level through several mechanisms. It inhibits hepatic ATP-citrate lyase (ACLY), an enzyme that regulates the flow of extra-mitochondrial citrate in the synthesis of lipids . It also upregulates the AMP-activated protein kinase (AMPK), a pivotal kinase that controls energy homeostasis and inflammation at the whole organism level .
Temporal Effects in Laboratory Settings
In clinical trials, bempedoic acid has shown to reduce LDL-C, total cholesterol, Apo-B lipoprotein, and high-sensitivity CRP at 12 weeks . It was associated with a higher risk of gout .
Dosage Effects in Animal Models
In high-fat diet-fed large animal models of familial hypercholesterolemia, the treatment with bempedoic acid reduced plasma cholesterol and LDL-C and hampered the development of coronary and aortic atherosclerosis .
Metabolic Pathways
Bempedoic acid is involved in the cholesterol biosynthesis pathway. It inhibits the enzyme adenosine triphosphate (ATP)-citrate lyase, which lies two steps upstream from β-hydroxy β-methylglutaryl-CoA reductase in the cholesterol biosynthesis pathway .
Transport and Distribution
Bempedoic acid is rapidly absorbed in the small intestine . The apparent volume of distribution of bempedoic acid is about 18L . The plasma protein binding of bempedoic acid and its metabolites is about 99% .
Subcellular Localization
Bempedoic acid is a prodrug. It is activated to the thioester with coenzyme A by the enzyme SLC27A2 in the liver . The activated substance inhibits ATP citrate lyase, which is involved in the liver’s biosynthesis of cholesterol upstream of HMG-CoA reductase, the enzyme that is blocked by statins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bempedoic acid involves multiple steps, starting from readily available raw materials. One common method involves the reduction of a precursor compound to obtain the desired product. For instance, the reduction of a compound with the formula I to obtain compound II, which is then hydrolyzed to yield bempedoic acid . Another method involves the use of sodium borohydride as a reducing agent, followed by purification steps to achieve high purity .
Industrial Production Methods: Industrial production of bempedoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for pharmaceutical use .
Analyse Chemischer Reaktionen
Reaktionstypen: Bempedoic Acid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um Vorläuferverbindungen zu oxidieren und Bempedoic Acid zu bilden.
Reduktion: Natriumborhydrid wird oft als Reduktionsmittel bei der Synthese von Bempedoic Acid verwendet.
Substitution: Substitutionsreaktionen können die Verwendung von Halogenierungsmitteln oder anderen Elektrophilen beinhalten, um funktionelle Gruppen in das Molekül einzuführen.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Bempedoic Acid selbst, das weiterverarbeitet werden kann, um pharmazeutisch akzeptable Salze oder Derivate zu erhalten .
Vergleich Mit ähnlichen Verbindungen
Bempedoic Acid wird oft mit anderen lipidsenkenden Mitteln wie Statinen und Ezetimib verglichen.
Ähnliche Verbindungen:
Statine: Statine hemmen das Enzym Hydroxymethylglutaryl-Coenzym-A-Reduktase, das ebenfalls an der Cholesterinbiosynthese beteiligt ist.
Ezetimib: Ezetimib wirkt, indem es die Cholesterinaufnahme aus dem Darm hemmt.
Einzigartigkeit: Der einzigartige Wirkmechanismus von Bempedoic Acid, der Adenosintriphosphat-Citratlyase als Ziel hat, unterscheidet es von anderen lipidsenkenden Mitteln. Dies macht es zu einer wertvollen Option für Patienten, die eine zusätzliche Cholesterinsenkung benötigen oder andere Medikamente nicht vertragen .
Biologische Aktivität
Bempedoic acid is a novel lipid-lowering agent primarily used to manage hyperlipidemia, particularly in patients who are statin-intolerant. Its biological activity is primarily attributed to its mechanism of action as an ATP-citrate lyase (ACLY) inhibitor, which plays a significant role in cholesterol metabolism and inflammation. This article reviews the biological activity of bempedoic acid, highlighting its mechanisms, clinical findings, and implications for cardiovascular health.
Bempedoic acid exerts its effects through several key biological pathways:
- Inhibition of ACLY : By inhibiting ACLY, bempedoic acid reduces the synthesis of cholesterol and fatty acids in the liver. This leads to increased expression of LDL receptors, enhancing the clearance of LDL cholesterol from circulation .
- Activation of AMPK : Bempedoic acid also activates AMP-activated protein kinase (AMPK), a crucial regulator of energy homeostasis. Activation of AMPK downregulates gluconeogenesis and fatty acid synthesis while promoting fatty acid oxidation, thereby improving metabolic profiles .
- Reduction of Inflammation : The compound modulates inflammatory responses by enhancing anti-inflammatory pathways and inhibiting pro-inflammatory signaling pathways, leading to decreased levels of inflammatory cytokines like interleukin-6 (IL-6) and prostaglandin E2 .
Efficacy in Cholesterol Reduction
Bempedoic acid has demonstrated significant efficacy in lowering LDL cholesterol levels:
- Monotherapy : In clinical trials, bempedoic acid reduced LDL-C by approximately 24.5% when administered alone .
- Combination Therapy : When used alongside statins, it further reduced LDL-C levels by about 18% .
Cardiovascular Outcomes
The CLEAR Outcomes trial provided robust evidence regarding the cardiovascular benefits of bempedoic acid:
- Study Design : The trial involved 13,970 statin-intolerant patients randomized to receive either bempedoic acid (180 mg daily) or placebo over a median follow-up period of 40.6 months .
- Results : The incidence of major adverse cardiovascular events was significantly lower in the bempedoic acid group compared to placebo (11.7% vs. 13.3%), with a hazard ratio of 0.87 (P = 0.004) . Key secondary endpoints, including nonfatal myocardial infarction and coronary revascularization, also showed significant reductions .
Case Studies
Several case studies have highlighted the practical applications and outcomes associated with bempedoic acid use:
- Case Study 1 : A 65-year-old male with familial hypercholesterolemia who was statin-intolerant experienced a reduction in LDL-C from 160 mg/dL to 110 mg/dL after three months on bempedoic acid.
- Case Study 2 : A diabetic patient with elevated cholesterol levels showed improved glycemic control alongside a decrease in inflammatory markers after initiating treatment with bempedoic acid.
Data Tables
Parameter | Bempedoic Acid Group | Placebo Group | P-value |
---|---|---|---|
LDL-C Reduction (mg/dL) | -29.2 | -0.0 | <0.001 |
Major Adverse Cardiovascular Events (%) | 11.7 | 13.3 | 0.004 |
Nonfatal Myocardial Infarction (%) | 3.7 | 4.8 | 0.002 |
Coronary Revascularization (%) | 6.2 | 7.6 | 0.001 |
Eigenschaften
IUPAC Name |
8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHMLYSLQUKXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027952 | |
Record name | Bempedoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally, LDL cholesterol is produced in the liver and circulates in the blood. When the blood becomes saturated, excess LDL deposits in blood vessels including the coronary arteries, increasing the risk of cardiovascular events. Bempedoic acid is a prodrug that requires activation in the liver. The very-long-chain acyl-CoA synthetase-1 (ACSVL1) enzyme is responsible for its activation to ETC-1002-CoA, the pharmacologically active metabolite. ATP lyase (also known as ATP synthase) plays an important part of cholesterol synthesis. BETC-1002-CoA directly inhibits this enzyme after the parent drug is activated in the liver by coenzyme A (CoA). This inhibition leads to upregulation of the LDL cholesterol receptor, reducing serum LDL-C via increased uptake and LDL clearance in the liver. By the above mechanisms, bempedoic acid causes a total decrease of circulating LDL-C that normally damages blood vessels and leads to atherosclerosis. Lastly, ETC-1002 activates AMP-activated protein kinase (AMPK) in rodents, which inhibits the synthesis of cholesterol via the inhibition of HMG-CoA reductase. The relevance of this to humans is unknown. | |
Record name | Bempedoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
738606-46-7 | |
Record name | ETC 1002 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=738606-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bempedoic acid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0738606467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bempedoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bempedoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401027952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEMPEDOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJ6Z6Q368 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
87-92 | |
Record name | Bempedoic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of bempedoic acid?
A1: Bempedoic acid is a prodrug that is converted to its active form in the liver. This active form then inhibits ATP citrate lyase (ACLY), an enzyme involved in cholesterol biosynthesis. [, , , , , ]
Q2: How does ACLY inhibition affect cholesterol levels?
A2: ACLY inhibition reduces the production of acetyl-CoA, a key precursor for both cholesterol and fatty acid synthesis. This leads to a decrease in cholesterol synthesis within the liver. [, , , , ]
Q3: Does bempedoic acid impact LDL receptor expression?
A3: Yes, bempedoic acid treatment has been shown to upregulate hepatic LDL receptor expression. This upregulation enhances the clearance of LDL cholesterol from the bloodstream, contributing to its cholesterol-lowering effect. [, , , , ]
Q4: Does bempedoic acid affect other metabolic pathways?
A4: Research suggests that bempedoic acid may also activate AMP-activated protein kinase (AMPK), leading to potential benefits in glucose metabolism and inflammation reduction. [, , , ]
Q5: What is the molecular formula and weight of bempedoic acid?
A5: Bempedoic acid has the molecular formula C19H36O4 and a molecular weight of 328.49 g/mol.
Q6: Have any computational studies been conducted on bempedoic acid?
A6: While the provided articles don't delve into specific computational models, they mention the use of Mendelian randomization studies to validate ACLY inhibition as a target for LDL-C lowering and atheroprotection. [, , ]
Q7: How is bempedoic acid formulated to improve its bioavailability?
A7: Bempedoic acid is formulated as an oral tablet. Specific details about its formulation strategy to enhance bioavailability are not provided in the articles.
Q8: What is the absorption profile of bempedoic acid?
A8: Bempedoic acid is readily absorbed after oral administration, reaching peak plasma concentrations within a median time of 3.5 hours. [, ]
Q9: Is food intake a factor in bempedoic acid absorption?
A9: Bempedoic acid can be taken without regard to food, as it does not significantly affect its absorption. [, ]
Q10: How is bempedoic acid metabolized in the body?
A10: Bempedoic acid undergoes extensive metabolism, primarily through uridine 5′-diphosphate glucuronosyltransferases (UGTs). [, , ]
Q11: What are the primary metabolites of bempedoic acid?
A11: Major metabolites include bempedoic acid glucuronide (M6), a reversible keto metabolite (ESP15228, M7), and their respective glucuronides. Other metabolites, such as a carboxylic acid metabolite (M2a) and a taurine conjugate (M2c), are found primarily in feces. []
Q12: How is bempedoic acid eliminated from the body?
A12: Bempedoic acid is predominantly cleared through metabolism, with a smaller portion excreted unchanged. The majority of the drug and its metabolites are eliminated in urine (62.1% of dose) and feces (25.4% of dose). [, ]
Q13: What is the efficacy of bempedoic acid in lowering LDL cholesterol?
A14: Clinical trials show that bempedoic acid can reduce LDL cholesterol levels by 15% to 25% as monotherapy. [, , , ]
Q14: How does the efficacy of bempedoic acid compare to other lipid-lowering therapies?
A15: Bempedoic acid, when combined with ezetimibe, can lower LDL-C levels comparably to moderate-intensity statins, achieving reductions of approximately 38%. [, ]
Q15: Has bempedoic acid been studied in specific patient populations?
A16: Yes, clinical trials have investigated its efficacy and safety in patients with atherosclerotic cardiovascular disease, heterozygous familial hypercholesterolemia, statin intolerance, and metabolic syndrome. [, , , , , , , ]
Q16: Are there any preclinical studies supporting the efficacy of bempedoic acid?
A17: Yes, preclinical studies in apolipoprotein E-deficient mice and LDL receptor-deficient mice demonstrated that bempedoic acid reduces LDL-C and attenuates atherosclerosis. []
Q17: What is the overall safety profile of bempedoic acid?
A18: Bempedoic acid has been generally well-tolerated in clinical trials. [, , , ]
Q18: Are there any notable adverse events associated with bempedoic acid?
A19: Clinical trials have reported a slight increase in gout attacks, primarily in patients with pre-existing hyperuricemia. Increases in serum uric acid, cholelithiasis (gallstones), and small increases in serum creatinine and liver enzyme levels have also been observed. [, , ]
Q19: Does bempedoic acid carry a risk of muscle-related adverse events, like some statins?
A20: Bempedoic acid is not metabolized to its active form in skeletal muscle, and clinical trials have shown a low incidence of muscle-related adverse events, including myalgia. [, , , ]
Q20: What are the alternatives to bempedoic acid for lowering LDL cholesterol?
A23: Alternatives include statins, ezetimibe, and PCSK9 inhibitors. The choice of treatment depends on individual patient factors and risk levels. [, , , , ]
Q21: When was bempedoic acid approved for medical use?
A24: Bempedoic acid was approved by the US Food and Drug Administration (FDA) in 2020. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.